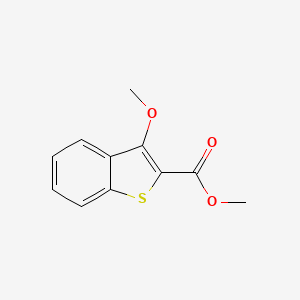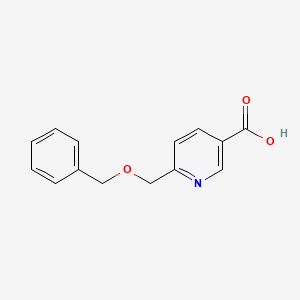
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a benzyloxymethyl group attached to the nicotinic acid structure. Nicotinic acid and its derivatives are known for their diverse biological activities and are used in various fields, including medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid typically involves the introduction of a benzyloxymethyl group to the nicotinic acid structure. One common method is the alkylation of nicotinic acid with benzyloxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves multi-step synthesis processes. These processes are optimized for high yield and purity, and may include steps such as purification by recrystallization or chromatography.
化学反应分析
Types of Reactions: 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to amines.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxymethyl group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines.
科学研究应用
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases.
Pathways Involved: It may influence pathways related to lipid metabolism, oxidative stress, and inflammation. The exact mechanisms are still under investigation, but it is believed to modulate the activity of key enzymes and receptors involved in these processes.
相似化合物的比较
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.
6-Methylnicotinic Acid: A similar compound with a methyl group instead of a benzyloxymethyl group.
Uniqueness: 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid is unique due to the presence of the benzyloxymethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c16-14(17)12-6-7-13(15-8-12)10-18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) |
InChI 键 |
KOTCMRWLHYFTRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCC2=NC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


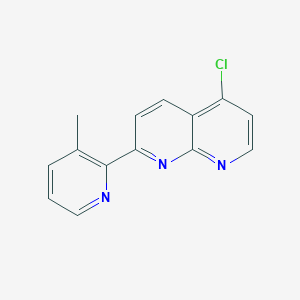
![Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate](/img/structure/B8721135.png)
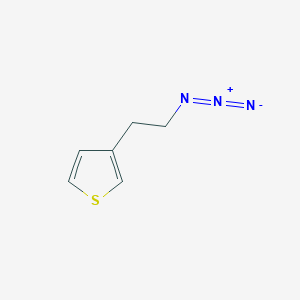
![Ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8721152.png)
![1-(benzenesulfonyl)-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8721163.png)
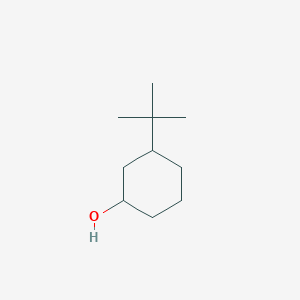
![2-butyl-4-chloro-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B8721180.png)
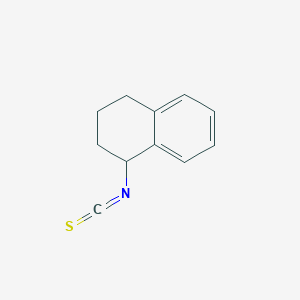

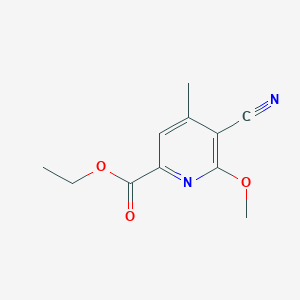
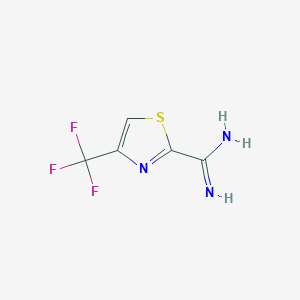
![5-Bromo-1-cyclopropyl-7-methoxy-1H-benzo[d]imidazole](/img/structure/B8721237.png)
![2-[[5-(Hydroxymethyl)-2-furanylmethyl]thio]ethanamine](/img/structure/B8721245.png)
